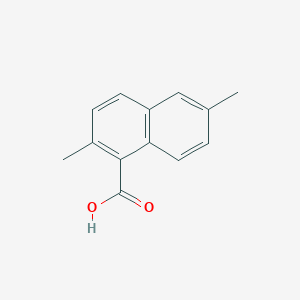

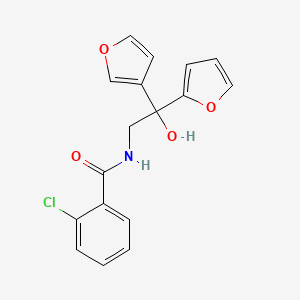

![molecular formula C11H12N2OS B2503120 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine CAS No. 2198508-65-3](/img/structure/B2503120.png)

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine" is a methoxypyrazine, which is a class of compounds known for their contribution to the flavor profile of various wines and other food products. Methoxypyrazines are characterized by their potent earthy and vegetative aromas and are often detected at very low concentrations. The compound is structurally related to other methoxypyrazines that have been studied for their presence in wines and their synthesis methods .

Synthesis Analysis

The synthesis of related methoxypyrazines typically involves condensation reactions. For instance, a practical synthesis of a phenylthieno pyrazine derivative was achieved through the condensation of diethoxyacetophenone with diamino phenylthioacrylonitrile . Another study described the synthesis of 2-methoxy-3-alkylpyrazines through a route involving the condensation of glyoxal with an α-amino acid amide, followed by methylation . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For example, a novel pyrazole derivative was characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, which confirmed the three-dimensional structure and provided insights into the molecular geometry and electronic structure . Similarly, the structure of a related compound was characterized using XRD, FT-IR, and NMR techniques, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the molecule's chemical properties .

Chemical Reactions Analysis

Methoxypyrazines can undergo various chemical reactions, including interactions with DNA bases, as investigated using the electrophilicity-based charge transfer (ECT) method . The reactivity of such compounds can also be studied through their electrophilic and nucleophilic nature, which can be analyzed using local reactivity descriptors such as Fukui functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines, including their sensory thresholds in wine, have been quantitatively analyzed. For instance, the concentration of methoxypyrazines in red wines was determined using stable isotope dilution gas chromatography-mass spectrometry, revealing their contribution to wine flavor at concentrations exceeding their sensory detection threshold in water . The non-linear optical properties of related compounds have also been investigated, along with their thermal stability and solvent effects on structural parameters . Additionally, the dipole moment, polarizability, and hyperpolarizability of a pyrazine derivative were reported, providing information about the material's capability to generate non-linear effects .

Wissenschaftliche Forschungsanwendungen

Electrochromic Materials Development

A study explored the synthesis of 5,8-dibromo-2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, utilizing it as an acceptor unit combined with three thiophene derivatives including 3-methylthiophen, to create novel electrochromic materials. These materials, characterized by their spectroelectrochemical and electrochemical properties, showed potential for NIR electrochromic device applications due to their high coloration efficiency and fast response times (Zhao et al., 2014).

Photophysical Properties of Chromophores

Another research focused on the development of eighteen pyrazine-based push-pull chromophores, investigating their optical absorption and emission properties. These chromophores demonstrated significant emissive qualities and solvatochromism, hinting at their potential in intramolecular charge transfer applications (Hoffert et al., 2017).

Methoxypyrazines in Red Wines

Methoxypyrazines, including those related to 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine, were quantitatively analyzed in red wines, revealing their contribution to wine flavor. This study provides insights into the impact of methoxypyrazines on the sensory attributes of wines, underscoring their importance in wine chemistry (Allen et al., 1994).

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties will significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in different environments.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-3-6-15-10(8)7-14-11-9(2)12-4-5-13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQUFZCWOJTISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=NC=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

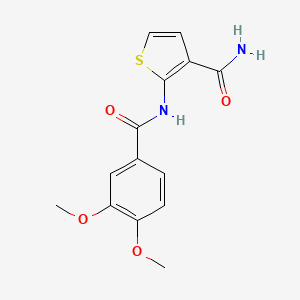

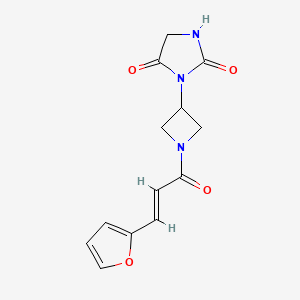

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

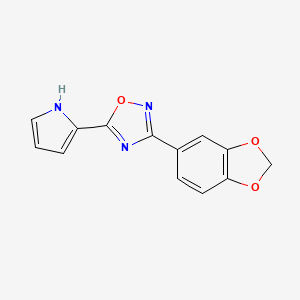

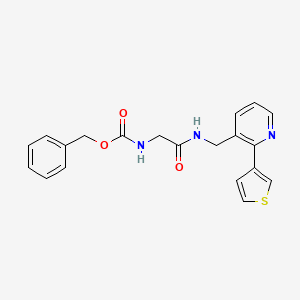

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

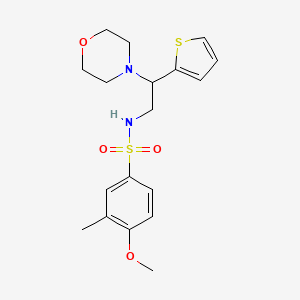

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)